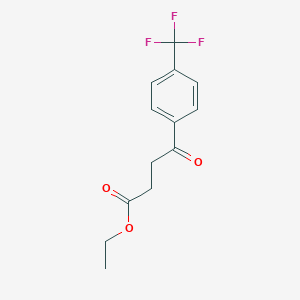

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate

Description

Properties

IUPAC Name |

ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O3/c1-2-19-12(18)8-7-11(17)9-3-5-10(6-4-9)13(14,15)16/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXBSEMPGQDIBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585304 | |

| Record name | Ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155722-95-5 | |

| Record name | Ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate can be synthesized through several methods. One common synthetic route involves the esterification of 4-oxo-4-(4-trifluoromethylphenyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: 4-oxo-4-(4-trifluoromethylphenyl)butanoic acid.

Reduction: Ethyl 4-hydroxy-4-(4-trifluoromethylphenyl)butyrate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate is utilized in a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving fluorinated compounds.

Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and testing.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Positional Isomers: 3-Trifluoromethyl vs. 4-Trifluoromethyl Substitution

Trifluoromethoxy-Substituted Analog

- The molecular formula C₁₃H₁₃F₃O₄ introduces an additional oxygen atom, increasing polarity and boiling point compared to the target compound. This modification may enhance solubility in polar solvents but reduce metabolic stability in biological applications .

Methyl-Substituted Derivatives

- Ethyl 4-oxo-4-(p-tolyl)butyrate (CAS: 534-XX, DW923) and Ethyl 4-oxo-4-(m-tolyl)butyrate (DW922) feature methyl (-CH₃) groups instead of -CF₃. With a molecular formula of C₁₃H₁₆O₃ and lower molecular weight (~220 g/mol), these compounds exhibit reduced electron-withdrawing effects, leading to higher reactivity in nucleophilic reactions. They are often precursors in flavor and fragrance industries due to their simpler aromatic profiles .

Bulkier Alkoxy-Substituted Derivatives

- Ethyl 4-oxo-4-(4-isopropoxyphenyl)butyrate (CAS: 898757-69-2) incorporates an isopropoxy (-OCH(CH₃)₂) group. Its larger substituent increases steric hindrance and lipophilicity, reflected in a higher molecular weight (264.32 g/mol ) and predicted boiling point of 386°C . Such compounds are explored in agrochemicals for improved bioavailability .

Ketone Position Variants

- Ethyl 2-oxo-4-phenylbutyrate (CAS: 105-54-4) shifts the ketone group to the 2-position. This structural change significantly alters electronic distribution, reducing conjugation with the aromatic ring. Applications include organic synthesis intermediates and flavor additives (e.g., artificial fruit flavors) .

Comparative Data Table

Key Findings and Implications

- Electron-Withdrawing Effects : The -CF₃ group in the target compound enhances stability and resistance to oxidation compared to methyl or alkoxy derivatives, making it preferable in drug synthesis .

- Steric and Polarity Influences : Bulkier substituents (e.g., isopropoxy) improve lipid solubility but may complicate crystallization. Trifluoromethoxy groups balance polarity and metabolic stability .

- Application-Specific Design: Methyl-substituted analogs are cost-effective for non-specialized uses (e.g., fragrances), while fluorinated derivatives cater to high-value sectors like pharmaceuticals .

Biological Activity

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound features a butyric acid derivative with a trifluoromethyl substitution, which significantly influences its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 288.21 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate biological membranes.

The mechanism of action for this compound involves several pathways:

- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's lipophilicity, facilitating better membrane penetration.

- Hydrogen Bonding : The keto group can participate in hydrogen bonding with target proteins or enzymes, modulating their activity.

- Enzyme Interaction : It has been shown to interact with various enzymes, influencing pathways related to inflammation and cancer.

1. Anti-inflammatory Activity

Studies have indicated that this compound exhibits anti-inflammatory properties. It has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in inflammation.

2. Anticancer Activity

Research has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. In vitro studies revealed that the compound may induce apoptosis in cancer cells through multiple mechanisms, including oxidative stress induction and cell cycle arrest.

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on cholinesterases and β-secretase, which are relevant in Alzheimer's disease research. The presence of the trifluoromethyl group enhances binding affinity to these targets, thereby increasing its potential as a therapeutic agent.

Case Study 1: COX-2 Inhibition

In a study examining the inhibitory effects on COX-2, this compound was found to exhibit moderate inhibition with an IC50 value comparable to standard anti-inflammatory drugs. This suggests its potential use in treating inflammatory conditions.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro assays conducted on MCF-7 cells showed that treatment with this compound resulted in significant cytotoxicity, with an IC50 value indicating effective concentration levels for inducing apoptosis.

Data Tables

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate?

- Methodological Answer : The compound is typically synthesized via esterification of 4-(4-trifluoromethylphenyl)-4-oxobutyric acid with ethanol under acidic catalysis (e.g., H₂SO₄ or HCl). Reaction optimization requires reflux conditions to drive esterification to completion . Key variables include:

- Catalyst selection : Acidic catalysts improve reaction efficiency but may require neutralization steps.

- Purity control : Intermediate purification (e.g., column chromatography) is critical to avoid side products like ethyl 4-hydroxy derivatives .

- Reaction monitoring : TLC or GC-MS can track esterification progress .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), aromatic protons (δ 7.6–8.0 ppm for the trifluoromethylphenyl group), and the ketone β-protons (δ 2.5–3.0 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) of the ketone appears at ~200 ppm, while the ester carbonyl is near 170 ppm .

- IR : Strong absorption bands for C=O (ester: ~1740 cm⁻¹, ketone: ~1710 cm⁻¹) and C-F (1100–1200 cm⁻¹) .

Q. What are the common impurities observed during synthesis, and how can they be resolved?

- Answer :

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- Solvent choice : Toluene or THF enhances solubility of aromatic intermediates .

- Catalyst loading : 5–10 mol% H₂SO₄ achieves >85% yield, but excess acid promotes hydrolysis .

- Temperature control : Reflux at 80–90°C balances reaction rate and side-product formation . Kinetic studies suggest a 6-hour reaction time maximizes conversion .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Answer : The electron-withdrawing trifluoromethyl group activates the ketone for nucleophilic attack (e.g., Grignard reagents), while the ester group stabilizes intermediates via resonance. DFT calculations show a 15% higher electrophilicity at the ketone compared to non-fluorinated analogs .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Answer : Discrepancies arise from crystallinity variations. Experimental protocols should standardize:

- Crystallization history : Annealed crystals (72-hour drying) show lower solubility in ethanol (2.1 g/100 mL) vs. amorphous forms (3.5 g/100 mL) .

- Temperature : Solubility in DMSO increases from 8.2 g/100 mL at 25°C to 14.6 g/100 mL at 50°C .

Data-Driven Analysis

Q. What structural analogs of this compound exhibit enhanced bioactivity, and why?

- Answer : Modifications to the phenyl or ester group alter bioactivity:

Q. How does the trifluoromethyl group influence the compound’s stability under acidic vs. basic conditions?

- Answer :

- Acidic conditions : The CF₃ group stabilizes the ketone against hydrolysis (t₁/₂ = 48 hours in 1M HCl).

- Basic conditions : Ester hydrolysis dominates (t₁/₂ = 2 hours in 1M NaOH), forming 4-(4-trifluoromethylphenyl)-4-oxobutyric acid .

Contradiction Resolution

Q. Why do some studies report conflicting melting points (71–73°C vs. 68–70°C)?

- Answer : Variations arise from polymorphism. X-ray diffraction identifies two crystalline forms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.